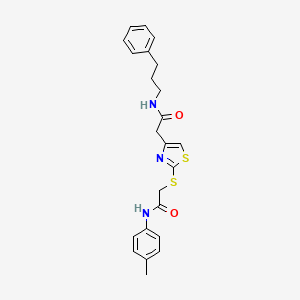
2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O2S2 and its molecular weight is 439.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on available literature, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its biological significance.
- Acetamide Group : Contributes to the compound's solubility and biological activity.
- Phenylpropyl Side Chain : Enhances the lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. A study focused on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial and antifungal effects. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 10.7–21.4 μmol/mL, indicating potent activity against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7–21.4 | 21.4–40.2 |
| 4p | Not specified | Not specified |
Anticancer Activity
Research has indicated that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from thiazoles have been evaluated for their antiproliferative effects in human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results suggested moderate inhibitory activities, with some derivatives showing IC50 values in the micromolar range .
The biological activity of thiazole derivatives, including the compound , is often attributed to their ability to interact with specific enzymes or receptors in microbial cells or cancer cells. For example:
- Enzyme Inhibition : Thiazoles can act as inhibitors of enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Disruption of Membrane Integrity : Some studies suggest that these compounds may disrupt microbial membranes, leading to cell death.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thiazole derivatives and tested their antimicrobial properties against eight bacterial and eight fungal species. The compound similar to this compound displayed notable efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent .
Case Study 2: Anticancer Potential
In another investigation, a derivative was tested for its anticancer properties against various human cancer cell lines. The findings indicated that certain modifications to the thiazole structure could enhance cytotoxicity, suggesting that further structural optimization could lead to more effective anticancer agents .
属性
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c1-17-9-11-19(12-10-17)25-22(28)16-30-23-26-20(15-29-23)14-21(27)24-13-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-12,15H,5,8,13-14,16H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPCCYXUWQNTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













